molecular formula C14H16ClNO B114503 3-(4-Methylphenoxy)benzylamine hydrochloride CAS No. 154108-16-4

3-(4-Methylphenoxy)benzylamine hydrochloride

Cat. No. B114503
M. Wt: 249.73 g/mol
InChI Key: XZXUBPXLCOLHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methylphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenoxy)benzylamine hydrochloride” consists of a benzylamine group attached to a methylphenoxy group . The InChI code for this compound is 1S/C14H15NO.ClH/c1-11-5-7-13 (8-6-11)16-14-4-2-3-12 (9-14)10-15;/h2-9H,10,15H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Methylphenoxy)benzylamine hydrochloride” is 249.74 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 249.0920418 g/mol and the monoisotopic mass is also 249.0920418 g/mol . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Synthesis and Characterization

One application involves the synthesis of 4-(4-methylphenoxy)benzylamine, highlighting the process of etherification and reduction from p-chlorobenzonitrile and p-cresol. This method is noted for its mild reaction conditions, convenient manipulation, and good yield, demonstrating the compound's utility in chemical synthesis (Che Ming-ming, 2012).

Photocatalysis

Research on photocatalytic electron-transfer oxidation highlights the interaction of benzylamine with molecular oxygen under photoirradiation. This process is significant for its efficiency in generating hydrogen peroxide and other oxygenated products, showcasing the compound's role in photocatalytic reactions and potential in environmental applications (K. Ohkubo, Takashi Nanjo, S. Fukuzumi, 2006).

Material Science

The utilization of benzylamine derivatives in materials science is evident in the synthesis of tris(3,5-dialkyl-2-hydroxyphenyl)methanes. These compounds demonstrate potential for alkali metal binding, with specific selectivity towards potassium ions. The research here illuminates the role of such derivatives in designing materials with specific ion recognition capabilities (M. Dinger, M. J. Scott, 2000).

Organic Chemistry

The Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine for synthesizing Co(II), Ni(II), and Zn(II) complexes is another significant application. These complexes have been studied for their structural characteristics and antibacterial activities, indicating the compound's importance in creating functional materials with potential health applications (M. Amirnasr et al., 2015).

Safety And Hazards

The safety information for “3-(4-Methylphenoxy)benzylamine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

The future directions for “3-(4-Methylphenoxy)benzylamine hydrochloride” are not specified in the available resources. As it is used for proteomics research , it may continue to be used in this field or other areas of biochemical research.

properties

IUPAC Name

[3-(4-methylphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUBPXLCOLHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590030
Record name 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)benzylamine hydrochloride

CAS RN

154108-16-4
Record name 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.